(2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine -

(2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine

Catalog Number: EVT-4279102
CAS Number:
Molecular Formula: C21H28N4O4S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

NKY-722 ((+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride)

Compound Description:

NKY-722 is a novel, water-soluble dihydropyridine derivative []. Research indicates it acts as a calcium antagonist, effectively relaxing various canine arteries in vitro []. It demonstrates a higher potency compared to other calcium antagonists like nifedipine and exhibits similar potency to nicardipine []. NKY-722 inhibits contractions induced by various agents, suggesting a mechanism involving calcium channel blockade [].

Relevance:

Nicardipine

Compound Description:

Nicardipine, a dihydropyridine derivative, is a clinically used calcium channel blocker []. It effectively relaxes various arteries and inhibits contractions induced by different agents []. Its mechanism of action, similar to NKY-722, is primarily attributed to its calcium antagonistic properties [].

Relevance:

Nifedipine

Relevance:

[Cu(qui)(phen)]NO3·H2O (2)

Compound Description:

[Cu(qui)(phen)]NO3·H2O is a copper(II) mixed-ligand complex incorporating 2-phenyl-3-hydroxy-4(1H)-quinolinone (Hqui) and 1,10-phenanthroline (phen) []. The complex exhibits a slightly distorted square-planar geometry around the central copper(II) atom []. Notably, it demonstrates significant in vitro cytotoxicity against human cancer cell lines, interacts strongly with calf thymus DNA (CT-DNA), and exhibits high DNA cleavage activity [].

Relevance:

[Cu(qui)(ambpy)]NO3 (3a)

Compound Description:

[Cu(qui)(ambpy)]NO3 is another copper(II) mixed-ligand complex, similar to compound 2, but with bis(2-pyridyl)amine (ambpy) as the ligand instead of phen []. This complex also exhibits a slightly distorted square-planar geometry around the copper(II) ion []. It demonstrates potent in vitro cytotoxicity against human cancer cell lines, strong interactions with CT-DNA, and significant DNA cleavage activity [].

Relevance:

[Cu(qui)(ambpy)]NO3, structurally analogous to [Cu(qui)(phen)]NO3·H2O, reinforces the relevance of heterocyclic ring systems in relation to (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine. Both copper(II) complexes incorporate a quinoline moiety and exhibit notable biological activities, including cytotoxicity and DNA interaction []. This parallel suggests the potential for (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, containing a piperazine ring, to exhibit similar biological activities, warranting further investigation.

SoRI-6238 ([5-amino-3-(3,4-dichlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamic acid ethyl ester)

Compound Description:

SoRI-6238 is recognized as a partial inhibitor and allosteric modulator of the serotonin transporter (SERT) []. Its pharmacological profile highlights its ability to modulate serotonin reuptake, a crucial aspect of serotonergic neurotransmission.

Relevance:

While structurally dissimilar to (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, SoRI-6238's identification as a bioactive compound with a known mechanism of action in the context of neurotransmitter transporter modulation is noteworthy. The provided research [] primarily focuses on identifying and characterizing compounds targeting neurotransmitter transporters, particularly the dopamine transporter (DAT). Therefore, the inclusion of SoRI-6238, despite its structural dissimilarity, suggests a possible connection to the research's broader goal of exploring (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine's potential interaction with neurotransmitter transporters, including DAT, as a potential mechanism of action.

TB-1-099 (4-(2-[bis(4-fluorophenyl)methoxy]ethyl)-1-(2-trifluoromethyl-benzyl)-piperidine)

Compound Description:

TB-1-099 is identified as a partial inhibitor and allosteric modulator of both SERT and DAT []. Its pharmacological profile highlights its ability to modulate both serotonin and dopamine reuptake, indicating a potential role in influencing both serotonergic and dopaminergic neurotransmission.

Relevance:

Although structurally distinct from (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, TB-1-099, similar to SoRI-6238, is a bioactive compound with a known mechanism of action related to neurotransmitter transporter modulation []. Its presence in the research reinforces the exploration of compounds targeting neurotransmitter transporters, particularly DAT, aligning with the broader research goal. This suggests the possibility of (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine interacting with DAT or other neurotransmitter transporters as a potential mechanism of action, warranting further investigation.

SoRI-9804 (N-(diphenylmethyl)-2-phenyl-4-quinazolinamine)

Compound Description:

SoRI-9804 is identified as an allosteric modulator of DAT, capable of influencing dopamine reuptake without directly binding to the transporter's active site []. Its pharmacological profile emphasizes its ability to modify DAT function, potentially influencing dopaminergic signaling.

Relevance:

Despite structural differences from (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, SoRI-9804's classification as a DAT modulator directly links it to the research's focus []. This shared target underscores the exploration of compounds influencing DAT activity and suggests a possible interaction between (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine and DAT. This potential interaction warrants investigation as a possible mechanism of action for the target compound.

SoRI-20040 (N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine)

Compound Description:

SoRI-20040 is a newly identified allosteric modulator of DAT, exhibiting partial inhibition of dopamine reuptake and influencing DAT binding kinetics []. Its pharmacological actions suggest a role in modulating dopaminergic signaling by altering DAT function.

Relevance:

While structurally different from (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, SoRI-20040's identification as a novel DAT modulator, alongside SoRI-9804, strengthens the research's emphasis on DAT as a target of interest []. This shared target, as previously mentioned, reinforces the possibility of (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine interacting with DAT, suggesting a potential mechanism of action requiring further investigation.

SoRI-20041 (N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine)

Compound Description:

Similar to SoRI-20040, SoRI-20041 is another newly identified allosteric modulator of DAT, demonstrating partial inhibition of dopamine reuptake and impacting DAT binding characteristics []. Its pharmacological activities indicate a potential role in regulating dopaminergic signaling through DAT modulation.

Relevance:

SoRI-20041, analogous to SoRI-20040, is a novel DAT modulator further emphasizing the research's focus on DAT as a target []. This shared target, as previously discussed, reinforces the potential for (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine to interact with DAT and suggests a possible mechanism of action that merits further investigation.

SoRI-2827 ([4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester)

Compound Description:

SoRI-2827 is a newly discovered allosteric modulator of DAT that partially inhibits dopamine reuptake and influences DAT binding []. Its pharmacological profile suggests a role in modifying dopaminergic signaling by altering DAT function.

Relevance:

Despite structural dissimilarity to (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, SoRI-2827, along with SoRI-20040 and SoRI-20041, highlights the identification of novel DAT modulators in the research []. This shared target reinforces the research's focus on DAT and suggests a possible interaction between (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine and DAT, warranting further investigation as a potential mechanism of action.

1,2-Dihydro-8-(4-methylpiperazin-1-yl)-4-phenylimidazo [1,2-a] pyrido [3,2-e] pyrazine 5-oxide (11)

Compound Description:

This compound is an imidazo[1,2-a]quinoxaline mono-N-oxide derivative investigated for its bioreductively activated cytotoxic properties, specifically targeting hypoxic cells []. It demonstrates significant cytotoxicity against hypoxic cells in vitro with a favorable hypoxic:oxic toxicity ratio []. This selectivity for hypoxic environments makes it a potential candidate for further development as an anti-tumor agent.

Relevance:

1,2-dihydro-8-((4-(3-(2-nitro-1-imidazoyl)-1-hydroxypropyl)- piperazin-1-yl))-4-phenylimidazo [1,2-a] quinoxaline 5-oxide bishydrochloride (37)

Compound Description:

This compound represents a bifunctional imidazo[1,2-a]quinoxaline mono-N-oxide derivative designed to enhance its bioreductive activation and cytotoxic effects in hypoxic environments []. It incorporates a 2-nitroimidazole moiety known for its hypoxic selectivity []. In vitro studies demonstrate its potent hypoxia-selective cytotoxicity, highlighting its potential as an anti-tumor agent.

Properties

Product Name

(2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,2-dimethylpropyl)-2-nitroaniline

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C21H28N4O4S/c1-21(2,3)16-22-19-15-17(9-10-20(19)25(26)27)23-11-13-24(14-12-23)30(28,29)18-7-5-4-6-8-18/h4-10,15,22H,11-14,16H2,1-3H3

InChI Key

AIADQSQEMROWLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.